molecular formula C24H16BrFN4O2S B10788057 Jnj dgat2-A

Jnj dgat2-A

Cat. No.: B10788057
M. Wt: 523.4 g/mol
InChI Key: ZFRHAMOJHTZHLT-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-DGAT2-A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of JNJ-DGAT2-A follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

JNJ-DGAT2-A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of JNJ-DGAT2-A with modified functional groups, which can be used for further research and development .

Scientific Research Applications

JNJ-DGAT2-A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DGAT2 in lipid metabolism.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of DGAT2 inhibition on cell function and metabolism.

    Medicine: Potential therapeutic applications in the treatment of metabolic diseases such as obesity, non-alcoholic fatty liver disease, and type 2 diabetes.

    Industry: Used in the development of new drugs targeting lipid metabolism disorders

Mechanism of Action

JNJ-DGAT2-A exerts its effects by selectively inhibiting the activity of diacylglycerol acyltransferase 2 (DGAT2). This enzyme catalyzes the final step in triglyceride synthesis, the esterification of diacylglycerol with fatty acyl-CoA. By inhibiting DGAT2, JNJ-DGAT2-A reduces the synthesis of triglycerides, leading to decreased lipid accumulation in cells. The molecular targets and pathways involved include the inhibition of DGAT2 activity in the endoplasmic reticulum and the subsequent reduction in triglyceride synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-DGAT2-A is unique in its high selectivity for DGAT2 over other related enzymes such as DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2). This selectivity makes it a valuable tool for studying the specific role of DGAT2 in lipid metabolism and for developing targeted therapies for metabolic diseases .

Properties

IUPAC Name

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHAMOJHTZHLT-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.